Cas no 69807-81-4 ((1-Methyl-1H-pyrrol-2-yl)methylamine)

(1-Methyl-1H-pyrrol-2-yl)methylamine is a versatile heterocyclic amine featuring a pyrrole core substituted with a methyl group at the 1-position and an aminomethyl group at the 2-position. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive primary amine group enables facile derivatization, while the pyrrole ring contributes to electron-rich aromatic properties, enhancing its utility in metal coordination and catalysis. The methyl substitution improves stability, reducing unwanted side reactions. This reagent is well-suited for applications requiring selective functionalization or as an intermediate in the synthesis of complex nitrogen-containing heterocycles.
(1-Methyl-1H-pyrrol-2-yl)methylamine structure
69807-81-4 structure
Product Name:(1-Methyl-1H-pyrrol-2-yl)methylamine
CAS No:69807-81-4
MF:C6H10N2
MW:110.157001018524
MDL:MFCD02677708
CID:501720
PubChem ID:2776207
Update Time:2025-05-21

(1-Methyl-1H-pyrrol-2-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • (1-Methyl-1H-pyrrol-2-yl)methanamine
    • (1-Methyl-1H-pyrrol-2-yl)methylamine
    • (1-methylpyrrol-2-yl)methanamine
    • [(1-Methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride
    • 1H-Pyrrole-2-methanamine,1-methyl-
    • 2-(AMINOMETHYL)-1-METHYLPYRROLE
    • (1-methyl-1H-pyrrol-2-yl)aminomethane
    • 1-(1-methyl-1H-pyrrol-2-yl)methanamine
    • 2-(1-methyl)pyrrolylmethyl amine
    • 2-(3-BUTOXYPHENYL)-7-CHLORO-8-METHYLQUINOLINE-4-CARBOXYLIC ACID
    • 2-aminomethyl-1-methyl-1H-pyrrole
    • C-(1-methyl-1H-pyrrol-2-yl)methylamine
    • F2169-1279
    • 1-methyl-1h-pyrrole-2-methanamine
    • 1H-Pyrrole-2-methanamine, 1-methyl-
    • GGCBARJYVAPZJQ-UHFFFAOYSA-N
    • KM1307
    • STK893144
    • BBL029743
    • RP00512
    • (1-methyl-1H-pyrrol-2-yl)rnethyla
    • DTXSID00379889
    • Q27452764
    • C-(1-Methyl-1H-pyrrol-2-yl)-methylamine
    • (1-Methyl-2-pyrrolyl)methanamine
    • Z362827744
    • BB 0262289
    • SB63918
    • A866743
    • 69807-81-4
    • AKOS002671722
    • SCHEMBL246455
    • MFCD02677708
    • CS-W005958
    • SY111181
    • PS-4252
    • J-500230
    • FT-0604519
    • EN300-95909
    • (1-methyl-1H-pyrrol-2-yl)rnethylarnine
    • ALBB-012806
    • MDL: MFCD02677708
    • Inchi: 1S/C6H10N2/c1-8-4-2-3-6(8)5-7/h2-4H,5,7H2,1H3
    • InChI Key: GGCBARJYVAPZJQ-UHFFFAOYSA-N
    • SMILES: N1(C)C=CC=C1CN

Computed Properties

  • Exact Mass: 110.08400
  • Monoisotopic Mass: 110.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 72.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31
  • XLogP3: -0.4

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.0±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 199.6°C at 760 mmHg
  • Flash Point: 74.5±20.4 °C
  • Refractive Index: 1.535
  • PSA: 30.95000
  • LogP: 1.18410
  • Vapor Pressure: No data available

(1-Methyl-1H-pyrrol-2-yl)methylamine Security Information

(1-Methyl-1H-pyrrol-2-yl)methylamine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(1-Methyl-1H-pyrrol-2-yl)methylamine Suppliers

Amadis Chemical Company Limited
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(CAS:69807-81-4)(1-Methyl-1H-pyrrol-2-yl)methylamine
Order Number:A866743
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:01
Price ($):518.0/184.0
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(1-Methyl-1H-pyrrol-2-yl)methylamine Related Literature

Additional information on (1-Methyl-1H-pyrrol-2-yl)methylamine

Introduction to (1-Methyl-1H-pyrrol-2-yl)methylamine (CAS No. 69807-81-4)

(1-Methyl-1H-pyrrol-2-yl)methylamine, also known by its CAS number 69807-81-4, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of amines and is characterized by its unique structure, which includes a pyrrole ring substituted with a methyl group and an amino group. The combination of these functional groups imparts (1-Methyl-1H-pyrrol-2-yl)methylamine with unique chemical properties and reactivity, making it a valuable building block in the synthesis of various bioactive molecules.

The chemical structure of (1-Methyl-1H-pyrrol-2-yl)methylamine is defined by its molecular formula, C6H10N2. The presence of the pyrrole ring, which is a five-membered heterocyclic aromatic ring containing one nitrogen atom, contributes to the compound's stability and reactivity. The methyl group attached to the pyrrole ring further modulates its electronic properties, while the amino group provides nucleophilic character and potential for forming hydrogen bonds. These features make (1-Methyl-1H-pyrrol-2-yl)methylamine an attractive candidate for various chemical transformations and biological studies.

In recent years, there has been growing interest in the use of (1-Methyl-1H-pyrrol-2-yl)methylamine as a key intermediate in the synthesis of pharmaceuticals and bioactive compounds. One notable application is in the development of novel drugs targeting specific biological pathways. For instance, researchers have explored the use of (1-Methyl-1H-pyrrol-2-yl)methylamine derivatives as potential inhibitors of enzymes involved in disease processes such as cancer and neurodegenerative disorders. These derivatives have shown promising results in preclinical studies, demonstrating selective inhibition of target enzymes and improved pharmacological profiles compared to existing drugs.

The synthesis of (1-Methyl-1H-pyrrol-2-yl)methylamine can be achieved through various methods, each with its own advantages and limitations. One common approach involves the reaction of 2-methylpyrrole with an appropriate amine precursor under controlled conditions. This method typically yields high purity products and can be scaled up for industrial production. Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which offer enhanced selectivity and efficiency. These synthetic strategies have been optimized to minimize side reactions and maximize yield, making them suitable for large-scale synthesis.

Beyond its role as a synthetic intermediate, (1-Methyl-1H-pyrrol-2-yl)methylamine has also been studied for its potential biological activities. Research has shown that this compound can interact with various biological targets, including receptors and enzymes, leading to modulations in cellular signaling pathways. For example, studies have demonstrated that certain derivatives of (1-Methyl-1H-pyrrol-2-yl)methylamine exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. These findings highlight the therapeutic potential of this compound and its derivatives in treating inflammatory diseases.

In addition to its pharmaceutical applications, (1-Methyl-1H-pyrrol-2-yl)methylamine has found use in other areas of chemical research. For instance, it has been employed as a ligand in coordination chemistry to form complexes with metal ions. These complexes exhibit unique electronic and magnetic properties, making them useful in materials science and catalysis. The ability to fine-tune the properties of these complexes by modifying the structure of (1-Methyl-1H-pyrrol-2-yl)methylamine opens up new possibilities for developing advanced materials with tailored functionalities.

The safety profile of (1-Methyl-1H-pyrrol-2-yl)methylamine is an important consideration in its use and handling. While this compound is generally considered safe under proper laboratory conditions, appropriate precautions should be taken to prevent exposure through inhalation or skin contact. It is advisable to handle this compound using personal protective equipment (PPE) such as gloves and safety goggles. Additionally, storage conditions should be carefully controlled to maintain product stability and prevent degradation.

In conclusion, (1-Methyl-1H-pyrrol-2-yl)methylamine (CAS No. 69807-81-4) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique chemical structure and reactivity make it a valuable building block for synthesizing bioactive molecules and developing novel materials. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in the scientific community.

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Amadis Chemical Company Limited
(CAS:69807-81-4)(1-Methyl-1H-pyrrol-2-yl)methylamine
A866743
Purity:99%/99%
Quantity:5g/1g
Price ($):518.0/184.0
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